Cas no 606092-72-2 (5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine)

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine structure
606092-72-2 structure
Product Name:5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine
CAS No:606092-72-2
MF:C18H14N4S
MW:318.395561695099
CID:2834862
PubChem ID:10236668
Update Time:2025-04-21

5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • CHEMBL179341
    • 606092-72-2
    • DTXSID10437060
    • N-(5-METHYL-1,3-THIAZOL-2-YL)-2-PHENYLQUINAZOLIN-4-AMINE
    • BDBM50475255
    • 5-methyl-N-(2-phenylquinazolin-4-yl)thiazol-2-amine
    • SCHEMBL720043
    • Inchi: 1S/C18H14N4S/c1-12-11-19-18(23-12)22-17-14-9-5-6-10-15(14)20-16(21-17)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20,21,22)
    • InChI Key: RVXAVLKJEPIRIR-UHFFFAOYSA-N
    • SMILES: S1C(C)=CN=C1NC1C2C=CC=CC=2N=C(C2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 318.09391764Da
  • Monoisotopic Mass: 318.09391764Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 78.9Ų
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